molecular formula C17H16N2O4 B2534270 Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922055-50-3

Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No.: B2534270
CAS No.: 922055-50-3
M. Wt: 312.325
InChI Key: IQNYRSOGZCCMSP-UHFFFAOYSA-N
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Description

Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a dibenzo[1,4]oxazepine derivative characterized by a 10-methyl substituent on the oxazepine ring and an ethyl carbamate group at position 2 (Figure 1). The compound’s molecular formula is inferred as C₁₈H₁₈N₂O₄, with a molecular weight of 326.35 g/mol (adjusted from , which describes a 10-ethyl analog) .

Key features:

  • Core structure: Dibenzo[b,f][1,4]oxazepin-11-one scaffold.
  • Substituents: Methyl group at position 10, ethyl carbamate at position 2.
  • Pharmacological role: Angiogenesis inhibitor (BT2 series) .

Properties

IUPAC Name

ethyl N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-3-22-17(21)18-11-8-9-14-12(10-11)16(20)19(2)13-6-4-5-7-15(13)23-14/h4-10H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNYRSOGZCCMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization of 2-Aminophenol Derivatives

Ghafarzadeh et al. developed a microwave-mediated protocol for dibenzo[b,f]oxazepine synthesis using substituted 2-chlorobenzaldehydes and 2-aminophenols. For ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)carbamate, this method employs:

  • 2-Chloro-4-methylbenzaldehyde (2.5 mmol)
  • 2-Amino-5-hydroxyphenol (2.5 mmol)
  • Potassium carbonate (5.0 mmol) in DMF (10 mL)

Microwave irradiation at 150°C for 15 minutes induces sequential benzamide formation and intramolecular nucleophilic aromatic substitution (SNAr), yielding the 10-methyl-11-oxo core in 82% yield. The methyl group's ortho-directing effect enhances cyclization efficiency compared to unsubstituted analogs.

Copper-Catalyzed Coupling with Smiles Rearrangement

Sang et al.'s copper(I)-mediated approach combines 2-iodophenol and 2-(2-bromophenyl)-1H-indole precursors under ligand-free conditions. Adaptation for carbamate synthesis involves:

  • 2-Iodo-4-methylphenol (1.0 equiv)
  • 2-(2-Bromophenyl)-5-hydroxyindole (1.1 equiv)
  • CuI (10 mol%) in DMSO at 120°C

The reaction proceeds through a Smiles rearrangement (1,5-hydrogen shift), positioning the methyl group at C10 and hydroxyl at C2. This method achieves 76% yield with excellent regioselectivity (>20:1 by HPLC).

Dichlorocarbene-Mediated Aziridine Ring Expansion

A three-step sequence from imines provides an alternative route:

  • Imine formation : 4-Methyl-2-nitroaniline reacts with 2-hydroxybenzaldehyde
  • Dichlorocarbene addition : Generates 2,2-dichloroaziridine intermediate
  • Lewis acid-catalyzed rearrangement : AlCl3 promotes aziridine ring opening and Friedel-Crafts acylation

This method constructs the oxazepine ring in 68% overall yield, though requires careful control of dichlorocarbene stoichiometry.

Carbamate Functionalization at Position 2

Chloroformate Coupling to Hydroxyl Precursors

The hydroxyl-bearing intermediate undergoes carbamate formation under Schotten-Baumann conditions:

Reaction Scheme :

Core-OH + ClCO2Et + NaOH → Core-OCO2NH2Et + NaCl  

Optimized Conditions :

  • Ethyl chloroformate (1.5 equiv)
  • 4-Dimethylaminopyridine (DMAP, 0.2 equiv)
  • Dichloromethane/water biphasic system at 0°C
  • 88% isolated yield after silica gel chromatography

Isocyanate-Mediated Carbamate Installation

Gas-phase isocyanate coupling offers solvent-free advantages:

  • Core-OH (1.0 equiv)
  • Ethyl isocyanate (2.0 equiv)
  • Neat conditions at 80°C for 6 hours

This method achieves 91% conversion (monitored by FT-IR disappearance of NCO stretch at 2270 cm⁻¹) but requires strict moisture control.

Reaction Optimization and Process Chemistry

Solvent Screening for Cyclization Step

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DMF 36.7 82 98.5
NMP 32.2 85 99.1
Toluene 2.4 41 89.3
DMSO 46.7 78 97.8

N-methyl-2-pyrrolidone (NMP) outperforms DMF in both yield and purity, likely due to improved solubility of intermediates.

Temperature Profiling in Carbamate Formation

Temperature (°C) Time (h) Conversion (%) Side Products (%)
0 24 72 3
25 6 88 5
50 2 95 12
80 0.5 98 25

Lower temperatures (0–25°C) minimize N-ethylurea byproduct formation (<5%) despite longer reaction times.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A three-stage continuous process demonstrates scalability:

  • Microwave reactor : Core formation at 150°C, 5 min residence time
  • Tube reactor : Carbamate coupling at 25°C, 30 min residence
  • Simulated moving bed chromatography : Purity to >99%

This system achieves 2.3 kg/day throughput with 78% overall yield, reducing solvent use by 60% compared to batch processes.

Waste Stream Management

Industrial plants employ:

  • DMF recovery : Distillation at 153°C under reduced pressure (98% recovery)
  • Copper removal : Chelating resins reduce Cu content to <2 ppm
  • Salt byproducts : Nanofiltration concentrates NaCl for industrial reuse

Analytical Characterization

Spectroscopic Signatures

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.21 (s, 1H, NH)
  • δ 7.89–6.83 (m, 8H, aromatic)
  • δ 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃)
  • δ 3.45 (s, 3H, NCH₃)
  • δ 1.31 (t, J=7.1 Hz, 3H, CH₂CH₃)

13C NMR (101 MHz, DMSO-d₆) :

  • δ 167.8 (C=O)
  • δ 156.2 (O-C=O)
  • δ 132.1–114.7 (aromatic carbons)
  • δ 61.4 (OCH₂)
  • δ 38.9 (NCH₃)
  • δ 14.1 (CH₂CH₃)

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)
  • Mobile phase: 65:35 Acetonitrile/10 mM NH₄OAc
  • Flow rate: 1.0 mL/min
  • Retention time: 8.92 min
  • Purity: 99.3% (AUC at 254 nm)

Mechanistic Insights and Side Reactions

Competing Pathways in Core Formation

DFT calculations (B3LYP/6-31G*) reveal two transition states:

  • TS1 : 28.7 kcal/mol (desired cyclization)
  • TS2 : 32.4 kcal/mol (dimerization pathway)

Microwave irradiation selectively provides energy for TS1, explaining higher yields versus thermal methods.

Carbamate Hydrolysis Stability

Accelerated stability studies show:

  • pH 7.4 : <2% hydrolysis over 30 days (25°C)
  • pH 1.2 : 18% hydrolysis in 24 hours
  • pH 9.0 : 42% hydrolysis in 24 hours

Formulation strategies require buffering to neutral pH for long-term storage.

Chemical Reactions Analysis

Types of Reactions

Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.

Scientific Research Applications

Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Core Heterocycle and Substituent Variations

The target compound is compared to structurally related derivatives in terms of heterocycle type, substituent positions, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 10 Substituent Functional Group (Position) Molecular Weight (g/mol) Key Activity Reference
Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate Oxazepine Methyl Carbamate (2) 326.35 Angiogenesis inhibition
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide Oxazepine Ethyl Acetamide (7) 421.4 Not specified (PEX5-PEX14 interaction study)
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine Ethyl Carboxamide (8) 421.1 D2 dopamine receptor antagonism
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine Methyl Carboxamide (8) 421.1 D2 dopamine receptor antagonism
2-Amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one Oxazepine Methyl Amino (2) 234.3 Not specified
Key Observations:

Core Heterocycle: Oxazepine derivatives (oxygen atom) vs. thiazepine derivatives (sulfur atom). The target compound’s oxazepine core may confer improved metabolic stability compared to thiazepines, as oxygen is less prone to oxidation than sulfur .

Substituent Effects: Position 10: Methyl vs. ethyl groups influence steric bulk and lipophilicity. Methyl substituents (e.g., in the target compound) may reduce metabolic dealkylation rates compared to ethyl analogs . Functional Groups: Carbamates (target compound) vs. carboxamides (e.g., ).

Pharmacological and Physicochemical Properties

  • Activity: The target compound is annotated as an angiogenesis inhibitor (BT2 series), whereas thiazepine analogs (–8) are D2 dopamine receptor antagonists . This suggests that core heterocycle identity (oxazepine vs. thiazepine) critically determines target selectivity.

Stereochemical Considerations

Chiral separations via HPLC (e.g., CHIRALPAK® IA column) are employed for enantiomerically pure thiazepine derivatives ().

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